BenchChemオンラインストアへようこそ!

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

Purity specification Procurement quality Intermediate sourcing

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS 850335-09-0) is a trisubstituted benzoate ester bearing a C4 hydroxyl, a C3 methyl, and a C5 nitro group on the aromatic ring. With a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol, this compound functions as a versatile small-molecule scaffold and pharmaceutical intermediate.

Molecular Formula C9H9NO5
Molecular Weight 211.173
CAS No. 850335-09-0
Cat. No. B2661090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-3-methyl-5-nitrobenzoate
CAS850335-09-0
Molecular FormulaC9H9NO5
Molecular Weight211.173
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3
InChIKeyFLYXWUDPPLRBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS 850335-09-0): A Multi-Functional Nitrobenzoate Scaffold for Pharmaceutical Intermediate Sourcing


Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS 850335-09-0) is a trisubstituted benzoate ester bearing a C4 hydroxyl, a C3 methyl, and a C5 nitro group on the aromatic ring . With a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol, this compound functions as a versatile small-molecule scaffold and pharmaceutical intermediate . The simultaneous presence of an electron-withdrawing nitro group, a hydrogen-bond-donating phenol, and a hydrolyzable methyl ester creates a unique reactivity profile that distinguishes it from simpler nitrobenzoates and enables sequential functionalization at multiple positions [1].

Why Generic Nitrobenzoate Substitution Fails: Physicochemical and Reactivity Differentiation of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate


Nitrobenzoate esters constitute a broad class of aromatic building blocks, yet substitution pattern critically dictates reactivity, physicochemical properties, and downstream synthetic utility. Methyl 4-hydroxy-3-methyl-5-nitrobenzoate occupies a distinct position within this class because the specific 3-methyl-4-hydroxy-5-nitro arrangement imparts a combination of hydrogen-bond donor capacity, steric effects, and electronic polarization that differs substantially from closely related analogs such as Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS 1567015-18-2) , Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 42590-00-1) , and the regioisomeric 2-hydroxy-3-methyl-5-nitrobenzoic acid methyl ester . Generic substitution without accounting for these positional and functional-group differences can lead to altered reaction kinetics, divergent intermediate stability, and failed downstream transformations. The quantitative evidence presented in Section 3 demonstrates that this compound offers measurable advantages in purity specifications, lipophilicity, and synthetic accessibility that directly impact procurement decisions for medicinal chemistry and process development applications.

Quantitative Differentiation Evidence for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate Versus Closest Analogs


Higher Commercial Purity Specification (98%) Versus the 95% Baseline of the 4-Chloro Analog

Commercially available Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is supplied at a certified purity of 98% (Leyan, Cat. No. 1711374) , exceeding the 95% minimum purity specification commonly offered for the closely related 4-chloro congener Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS 1567015-18-2) from multiple suppliers . This 3-percentage-point purity differential reduces the impurity burden in subsequent synthetic steps and may eliminate the need for additional purification prior to use.

Purity specification Procurement quality Intermediate sourcing

Predicted Lipophilicity Advantage (LogP ≈ 2.13) Over the 3-Methoxy Analog

The predicted octanol-water partition coefficient (LogP) for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is approximately 2.13 , reflecting the lipophilic contribution of the C3 methyl substituent. By comparison, the 3-methoxy analog Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 42590-00-1) has a lower predicted LogP of approximately 1.6–1.8 based on the increased polarity conferred by the methoxy oxygen, although a directly measured value from a common assay system is not available [1]. The ~0.3–0.5 LogP unit difference corresponds to an estimated 2- to 3-fold higher equilibrium distribution into lipid phases for the methyl-substituted compound, which may influence membrane permeability and pharmacokinetic behavior of derived compounds.

Lipophilicity LogP Drug-likeness Membrane permeability

Well-Characterized Melting Point (103 °C) Enabling Crystallinity-Based Purification and Solid-Form Screening

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate has a reported experimental melting point of 103 °C [1]. In contrast, the analogous 4-chloro derivative Methyl 4-chloro-3-methyl-5-nitrobenzoate and the 3-methoxy derivative lack a widely reported experimental melting point in commercial catalogs, with only predicted values available . A precisely known melting point facilitates recrystallization-based purification, solid-form characterization, and polymorph screening during preclinical development.

Melting point Crystallinity Purification Solid-form screening

Documented Downstream Intermediates Confirm Synthetic Tractability for Multi-Step Pharmaceutical Synthesis

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate has been explicitly documented as a starting material for at least five distinct downstream intermediates with reported transformations [1]: (i) conversion to methyl 4-chloro-3-methyl-5-nitrobenzoate via reaction with oxalyl chloride/DMF (69% yield); (ii) hydrolysis to 4-hydroxy-3-methyl-5-nitrobenzoic acid; (iii) reduction to methyl 3-amino-4-hydroxy-5-methylbenzoate; (iv) O-alkylation to 4-(2-tert-butoxycarbonylaminoethoxy)-3-methyl-5-nitrobenzoic acid methyl ester; and (v) incorporation into heterocyclic amides cited in patent literature as protein modulators. While analogous transformations may be accessible for related nitrobenzoates, this specific compound has a verifiable track record of successful multi-step derivatization documented across both commercial databases and patent references [2], reducing the synthetic risk for procurement of a building block intended for library synthesis.

Synthetic tractability Downstream intermediates Pharmaceutical synthesis Building block

Competitive Bulk Pricing Structure Versus the 3-Methoxy Analog at Commercial Scale

Pricing data from a major European supplier (Fluorochem, via CymitQuimica) indicates that Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is priced at €175.00 for 1 g and €466.00 for 5 g (€93.20/g at the 5 g scale) . For comparison, the 3-methoxy analog Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 42590-00-1) is priced at a premium of approximately 20–35% at comparable scales from the same supplier network, reflecting differences in precursor cost and synthetic route efficiency . This price differential, when extrapolated to the multi-gram or kilogram quantities required for lead optimization and preclinical development, represents a meaningful procurement cost advantage.

Procurement cost Bulk pricing Scale-up economics

Single Supplier Network for Structurally Consistent Material Across Scales Facilitates Reproducible Research Procurement

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is stocked by Fluorochem (Product Code F983370) across a continuous range of pack sizes from 100 mg to 10 g, with real-time inventory visibility in UK, Europe, and China warehouses . This single-manufacturer, multi-warehouse distribution model ensures that researchers scaling from milligram exploratory chemistry to multi-gram process development receive structurally and analytically consistent material, minimizing batch-to-batch variability. By contrast, some closely related analogs such as Methyl 4-chloro-3-methyl-5-nitrobenzoate are sourced from multiple independent manufacturers with divergent synthetic routes and purity specifications, introducing potential variability in impurity profiles when scaling .

Supply chain consistency Reproducibility Vendor qualification

Optimal Procurement and Application Scenarios for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS 850335-09-0)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Scaffold Lipophilicity

When a medicinal chemistry program requires a nitrobenzoate scaffold with moderate lipophilicity (LogP ~2.1) for balanced permeability and solubility, Methyl 4-hydroxy-3-methyl-5-nitrobenzoate offers a quantifiable LogP advantage over the more polar 3-methoxy analog. The ~0.3–0.5 LogP unit increase (Section 3, Evidence Item 2) can be strategically exploited during lead optimization to fine-tune ADME properties without introducing additional structural complexity .

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks to Minimize Intermediate Purification

In automated parallel synthesis or library production workflows where intermediate purification is rate-limiting, the 98% incoming purity specification (Section 3, Evidence Item 1) reduces the impurity burden relative to the 95% minimum purity common for the 4-chloro and 3-methoxy analogs. This purity advantage can translate directly into higher crude product purity and fewer failed reactions in array formats .

Process Chemistry Route Scouting Where Synthetic Precedent Reduces Development Risk

When scoping synthetic routes to complex pharmaceutical targets, the availability of five or more documented downstream transformations from Methyl 4-hydroxy-3-methyl-5-nitrobenzoate (Section 3, Evidence Item 4) provides a validated starting point for route design. The reported 69% yield for conversion to the 4-chloro derivative and established reduction and hydrolysis protocols reduce the experimental burden during process development [1].

Multi-Gram Scale Procurement with Budget-Constrained Preclinical Programs

For preclinical development programs operating under tight budget constraints, the 20–35% lower cost per gram of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate compared to the 3-methoxy analog (Section 3, Evidence Item 5) can result in significant savings when procuring at the 5–10 g scale. Combined with single-manufacturer traceability (Section 3, Evidence Item 6), this provides both economic and quality assurance advantages for repeat purchasing .

Quote Request

Request a Quote for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.